3-(1-(ジメチルアミノ)エチル)フェノール塩酸塩

説明

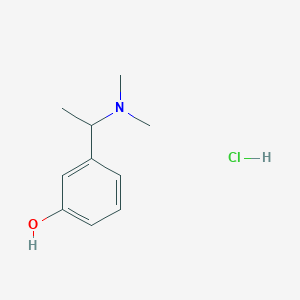

3-(1-(Dimethylamino)ethyl)phenol hydrochloride is an organic compound with the molecular formula C10H15NO·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as an intermediate in the synthesis of pharmaceuticals, particularly in the production of drugs for treating central nervous system disorders.

科学的研究の応用

3-(1-(Dimethylamino)ethyl)phenol hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound is studied for its potential effects on biological systems, including its role as a neurotransmitter modulator.

Medicine: It serves as a precursor in the synthesis of drugs for treating neurological disorders such as Alzheimer’s disease.

Industry: The compound is utilized in the production of dyes, polymers, and other industrial chemicals.

作用機序

Target of Action

Similar compounds have been found to interact withμ-opioid receptors (MOR) . These receptors play a crucial role in pain perception and analgesia.

Mode of Action

Compounds with similar structures have been reported to act asagonists at the μ-opioid receptor . Agonists bind to receptors and activate them to produce a biological response.

Biochemical Pathways

Μ-opioid receptor agonists typically affectpain signaling pathways in the nervous system .

Result of Action

Μ-opioid receptor agonists generally result inanalgesia , or pain relief .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride typically involves the reaction of 3-bromophenol with dimethylamine. The process can be summarized as follows:

Starting Material: 3-bromophenol

Reagent: Dimethylamine

Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours.

Product Isolation: The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

化学反応の分析

Types of Reactions

3-(1-(Dimethylamino)ethyl)phenol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into different amines.

Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various ethers or esters.

類似化合物との比較

Similar Compounds

- 3-(1-(Methylamino)ethyl)phenol

- 3-(1-(Ethylamino)ethyl)phenol

- 3-(1-(Dimethylamino)propyl)phenol

Uniqueness

3-(1-(Dimethylamino)ethyl)phenol hydrochloride is unique due to its specific structure, which allows it to effectively inhibit acetylcholinesterase. This property makes it particularly valuable in the treatment of neurological disorders. Compared to similar compounds, it has a higher affinity for the enzyme and a more favorable pharmacokinetic profile, leading to better therapeutic outcomes.

生物活性

3-(1-(Dimethylamino)ethyl)phenol hydrochloride, also known as (S)-3-(1-(dimethylamino)ethyl)phenol hydrochloride, is a compound with significant biological activity, particularly in neuropharmacology and pain management. This article explores its biological properties, mechanisms of action, and applications.

- Molecular Formula : C₁₀H₁₆ClNO

- Molecular Weight : 201.69 g/mol

- CAS Number : 5441-61-2

The primary mechanism of action for 3-(1-(dimethylamino)ethyl)phenol hydrochloride involves its interaction with neurotransmitter systems, particularly acetylcholine. It acts as a precursor in the synthesis of rivastigmine, an acetylcholinesterase inhibitor used to treat Alzheimer's disease and other neurodegenerative conditions.

Target Interactions

- Acetylcholinesterase Inhibition : Rivastigmine inhibits the breakdown of acetylcholine, enhancing cholinergic neurotransmission.

- Neurotransmitter Modulation : The compound influences various neurotransmitter pathways, which can affect mood, cognition, and pain perception.

Biological Activities

3-(1-(dimethylamino)ethyl)phenol hydrochloride exhibits several biological activities:

- Neuropharmacological Effects : It has been studied for its potential in treating cognitive disorders due to its role in enhancing acetylcholine levels.

- Analgesic Properties : The compound may have analgesic effects, making it relevant in pain management research.

- Cellular Effects : It modulates cellular signaling pathways and gene expression related to neuronal health and function.

Case Studies and Experimental Data

-

Neuropharmacology Studies :

- A study highlighted the efficacy of rivastigmine in improving cognitive function in Alzheimer's patients, demonstrating that its precursor (3-(1-(dimethylamino)ethyl)phenol hydrochloride) plays a crucial role in this therapeutic effect.

- Toxicological Assessments :

-

Biochemical Pathway Analysis :

- Research has shown that this compound interacts with specific enzymes and receptors, altering their activity and leading to changes in biochemical pathways.

Comparative Analysis

To better understand the uniqueness of 3-(1-(dimethylamino)ethyl)phenol hydrochloride, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 3-(Dimethylamino)phenol | Phenolic structure | Lacks the ethyl group; primarily used as an analgesic. |

| 4-(Dimethylamino)phenol | Phenolic structure | Substituent at para position; used in dye synthesis. |

| 2-(Dimethylamino)phenol | Phenolic structure | Substituent at ortho position; exhibits different activity. |

| 3-Hydroxy-N,N-dimethylaniline | Amino group present | Used as an intermediate in dye production; lacks phenolic hydroxyl group. |

特性

IUPAC Name |

3-[1-(dimethylamino)ethyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-8(11(2)3)9-5-4-6-10(12)7-9;/h4-8,12H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSDCAISHZHIRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)O)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60388694 | |

| Record name | AC1MHOQI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5441-61-2 | |

| Record name | Phenol, 3-[1-(dimethylamino)ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5441-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 21223 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005441612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC21223 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | AC1MHOQI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。